molecular formula C7H16N2O2 B13123493 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol

1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B13123493
M. Wt: 160.21 g/mol
InChI Key: VHMWBSKSNBVAAN-UHFFFAOYSA-N
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Description

1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features both aminooxy and pyrrolidinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of 3-(pyrrolidin-1-yl)propan-2-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the aminooxy group.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with molecular targets through the aminooxy and pyrrolidinyl groups. The aminooxy group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    1-(Aminooxy)-2-(pyrrolidin-1-yl)ethane: Similar structure but with a shorter carbon chain.

    1-(Aminooxy)-4-(pyrrolidin-1-yl)butane: Similar structure but with a longer carbon chain.

    1-(Aminooxy)-3-(morpholin-1-yl)propan-2-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to the specific combination of the aminooxy and pyrrolidinyl groups, which confer distinct chemical properties and potential biological activities. The balance between the hydrophilic aminooxy group and the hydrophobic pyrrolidinyl group may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

1-aminooxy-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C7H16N2O2/c8-11-6-7(10)5-9-3-1-2-4-9/h7,10H,1-6,8H2

InChI Key

VHMWBSKSNBVAAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(CON)O

Origin of Product

United States

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